molecular formula C6H8N2O2S B14882716 5-Ethoxy-2-mercaptopyrimidin-4-ol

5-Ethoxy-2-mercaptopyrimidin-4-ol

Cat. No.: B14882716
M. Wt: 172.21 g/mol
InChI Key: SIGCRWOAPDIJBH-UHFFFAOYSA-N
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Description

5-Ethoxy-2-mercaptopyrimidin-4-ol is a pyrimidine derivative known for its unique chemical properties and potential applications in various fields. This compound features a pyrimidine ring substituted with ethoxy and mercapto groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-mercaptopyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with ethoxy and mercapto substituents. One common method involves the condensation of 2-mercaptopyrimidin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in its role as a fluorescent sensor, the compound undergoes intramolecular proton transfer and twisted intramolecular charge transfer upon binding with metal ions. This results in changes in fluorescence properties, enabling the detection of metal ions . In its anticancer application, the compound inhibits the NHEJ pathway by binding to DNA and preventing the repair of double-strand breaks .

Comparison with Similar Compounds

5-Ethoxy-2-mercaptopyrimidin-4-ol can be compared with other pyrimidine derivatives such as:

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

5-ethoxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O2S/c1-2-10-4-3-7-6(11)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,11)

InChI Key

SIGCRWOAPDIJBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CNC(=S)NC1=O

Origin of Product

United States

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